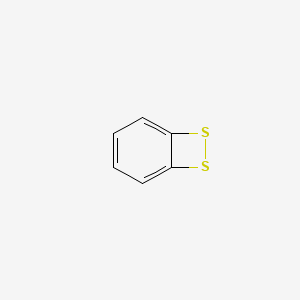
Benzodithiete
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzodithiete is an organosulfur compound with the molecular formula C₆H₄S₂ It is characterized by a benzene ring fused with two sulfur atoms, forming a unique heterocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzodithiete can be synthesized through the activation of bis-o-phenylene tetrasulfide. This activation is typically achieved using catalytic amounts of molybdenum complexes such as Mo(tfd)₂(bdt) (where tfd = S₂C₂(CF₃)₂ and bdt = S₂C₆H₄). The reaction involves [4+2] cycloadditions with alkenes, producing substituted 2,3-dihydro-1,4-benzodithiins .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: Benzodithiete undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.
Substitution: this compound can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzodithiins .
Applications De Recherche Scientifique
Benzodithiete has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex sulfur-containing heterocycles.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: this compound and its derivatives are used in the production of polymers and other advanced materials
Mécanisme D'action
The mechanism of action of benzodithiete involves its ability to undergo cycloaddition reactions, forming stable heterocyclic compounds. The molecular targets and pathways involved are primarily related to its reactivity with alkenes and other nucleophiles, leading to the formation of various biologically active compounds .
Comparaison Avec Des Composés Similaires
Benzodithiins: These compounds have a similar structure but differ in the position and number of sulfur atoms.
Thiophenes: These are five-membered sulfur-containing heterocycles.
Dithiins: These compounds contain two sulfur atoms in a six-membered ring.
Uniqueness: Benzodithiete is unique due to its specific reactivity and the ability to form stable, biologically active heterocycles. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .
Propriétés
Numéro CAS |
81044-78-2 |
|---|---|
Formule moléculaire |
C6H4S2 |
Poids moléculaire |
140.2 g/mol |
Nom IUPAC |
7,8-dithiabicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C6H4S2/c1-2-4-6-5(3-1)7-8-6/h1-4H |
Clé InChI |
BLTJGCJWPSQEMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)SS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


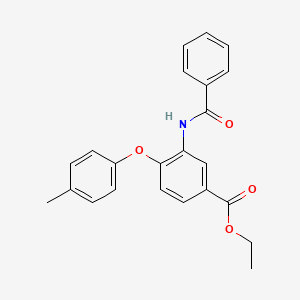

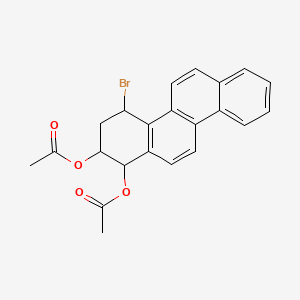
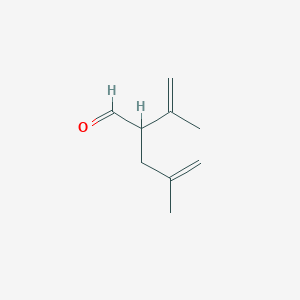

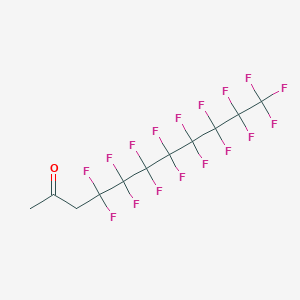
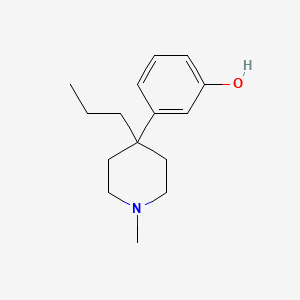
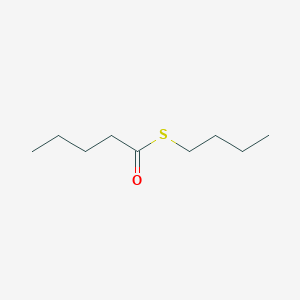
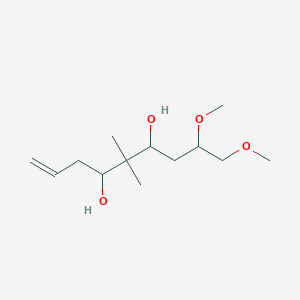
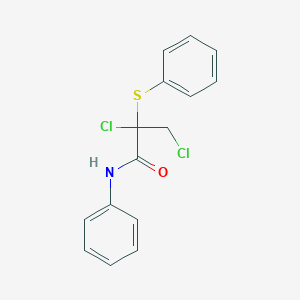
![5,10,18,23-Tetra-tert-butylbicyclo[12.12.2]octacosa-2,4,10,12,15,17,23,25-octaene-6,8,19,21,27-pentayne-1,14-diol](/img/structure/B14419091.png)
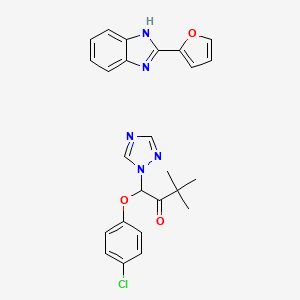
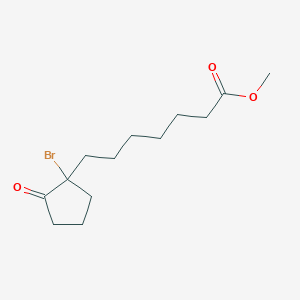
![Ethanone, 1-[2-(2-propenylamino)phenyl]-](/img/structure/B14419099.png)
